molecular formula C15H14FN3O2 B2644168 N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1208886-79-6

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2644168
CAS RN: 1208886-79-6
M. Wt: 287.294
InChI Key: ASVASQISUAVOBK-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that is used as a chemical probe to study protein structure and dynamics.

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide and its derivatives play a role in the study of Orexin-1 receptors, which are involved in modulating feeding, arousal, stress, and drug abuse. For instance, one study investigated the effects of SB-649868, a compound with a structure similar to N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide, as a dual Orexin-1/Orexin-2 receptor antagonist in a binge eating model in female rats. This research highlights the potential of such compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Catalysis in Organic Synthesis

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide derivatives have been utilized in organic synthesis. For example, a related compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, was used as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes (Chen et al., 2023).

Supramolecular Chemistry

Compounds structurally related to N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide, such as N,N'-bis(4-pyridylmethyl)oxalamide, have been studied for their ability to form hydrogen-bonded supramolecular networks. These studies contribute to understanding the principles of molecular self-assembly and designing novel materials (Lee, 2010).

Medicinal Chemistry

Derivatives of N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide have been explored for their potential in medicinal chemistry. For instance, BMS-777607, a compound with a similar structural motif, was identified as a selective and orally efficacious inhibitor of the Met kinase superfamily, showing promise in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-5-3-11(4-6-12)7-9-18-14(20)15(21)19-13-2-1-8-17-10-13/h1-6,8,10H,7,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVASQISUAVOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-(pyridin-3-yl)oxalamide

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